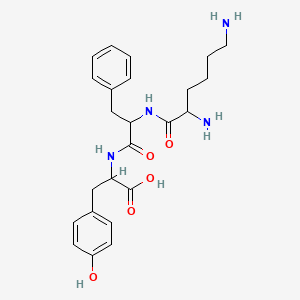

![molecular formula C9H16O6 B12106718 6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)

6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.221. It is a derivative of glucose, specifically a glucopyranoside, where the hydroxyl groups at positions 4 and 6 are protected by an ethylidene group. This compound is often used in carbohydrate chemistry for the protection of hydroxyl groups to prevent their interference in chemical transformations .

Métodos De Preparación

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside can be synthesized through the reaction of glucose derivatives with aldehydes or ketones in the presence of catalysts such as hard or Lewis acids . The reaction typically involves the formation of a hemiacetal intermediate, followed by cyclization to form the cyclic acetal or ketal. Industrial production methods often involve the use of acetic anhydride and sodium acetate as solvents, which also facilitate in situ acetylation .

Análisis De Reacciones Químicas

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetic acid, sodium acetate, and acetic anhydride. For example, the oxidation of methyl-4,6-O-ethylidene-2,3-di-O-acetyl-alpha-D-glucopyranoside in acetic acid/sodium acetate yields methyl-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside . These reactions are crucial for modifying the compound for further applications in chemical synthesis.

Aplicaciones Científicas De Investigación

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a chiral building block and an intermediate in the synthesis of various sugars and carbohydrate derivatives . In pharmaceutical research, it is used as an intermediate in the development of drugs and as a reagent in biochemical assays . Additionally, its role as a phase-transfer catalyst in asymmetric synthesis highlights its importance in industrial applications .

Mecanismo De Acción

The mechanism of action of methyl-4,6-O-ethylidene-alpha-D-glucopyranoside involves its interaction with molecular targets such as glucose transporters . It acts as a competitive inhibitor of glucose transport proteins, specifically GLUT1, with a Ki value of approximately 12 mM . This inhibition affects glucose transport across cell membranes, which can be utilized in various biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside can be compared to other similar compounds such as methyl-4,6-O-benzylidene-alpha-D-glucopyranoside and 4,6-O-ethylidene-alpha-D-glucose . While all these compounds serve as protective groups for hydroxyl functionalities in sugars, methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is unique due to its specific ethylidene protection, which offers distinct reactivity and stability . This uniqueness makes it a valuable compound in synthetic carbohydrate chemistry.

Propiedades

IUPAC Name |

6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBOLIVKPWXZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)

![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)

![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)